molecular formula C12H7N5 B11882597 9-Phenyl-9H-purine-6-carbonitrile CAS No. 62196-39-8

9-Phenyl-9H-purine-6-carbonitrile

Cat. No.: B11882597
CAS No.: 62196-39-8
M. Wt: 221.22 g/mol
InChI Key: UYNRDVMJCOMHJG-UHFFFAOYSA-N
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Description

9-Phenyl-9H-purine-6-carbonitrile is a heterocyclic compound belonging to the purine family. Purines are a class of organic compounds that play a crucial role in various biological processes, including the formation of nucleotides and nucleic acids. The compound is characterized by a purine ring system substituted with a phenyl group at the 9th position and a cyano group at the 6th position.

Chemical Reactions Analysis

Types of Reactions: 9-Phenyl-9H-purine-6-carbonitrile undergoes various chemical reactions, primarily involving nucleophilic addition across the C-N triple bond of the cyano group. Substitution of the cyano group is generally not observed .

Common Reagents and Conditions:

    Hydroxylamine: Forms amidoxime derivatives.

    Hydrazine: Produces amidorazone derivatives.

    Amines: Leads to the formation of amidines.

    Grignard Reagents: Results in ketone derivatives.

    Sulfuric Acid: Converts to amide derivatives.

Major Products:

  • Amidoxime
  • Amidorazone
  • Amidines
  • Ketones
  • Amides

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 9-Phenyl-9H-purine-6-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological properties. Its ability to undergo nucleophilic addition without cyano group substitution sets it apart from other purine derivatives .

Properties

CAS No.

62196-39-8

Molecular Formula

C12H7N5

Molecular Weight

221.22 g/mol

IUPAC Name

9-phenylpurine-6-carbonitrile

InChI

InChI=1S/C12H7N5/c13-6-10-11-12(15-7-14-10)17(8-16-11)9-4-2-1-3-5-9/h1-5,7-8H

InChI Key

UYNRDVMJCOMHJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=NC3=C(N=CN=C32)C#N

Origin of Product

United States

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